molecular formula C13H15ClF3N3O3S B10833655 Isothiazolidine derivative 1

Isothiazolidine derivative 1

Cat. No.: B10833655
M. Wt: 385.79 g/mol
InChI Key: FDFVMILOAWFGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazolidine derivative 1 is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the broader class of isothiazolidines, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions: Isothiazolidine derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazolidines .

Scientific Research Applications

Isothiazolidine derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of isothiazolidine derivative 1 is attributed to its ability to inhibit enzymes with thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, disrupting essential metabolic pathways and leading to cell death .

Similar Compounds:

  • Methylisothiazolinone
  • Chloromethylisothiazolinone
  • Benzisothiazolinone
  • Octylisothiazolinone
  • Dichlorooctylisothiazolinone

Comparison: this compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and stability profiles .

Properties

Molecular Formula

C13H15ClF3N3O3S

Molecular Weight

385.79 g/mol

IUPAC Name

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxamide

InChI

InChI=1S/C13H15ClF3N3O3S/c1-19-7-10(20(2)24(19,22)23)12(21)18-6-8-4-3-5-9(11(8)14)13(15,16)17/h3-5,10H,6-7H2,1-2H3,(H,18,21)

InChI Key

FDFVMILOAWFGGO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(S1(=O)=O)C)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

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